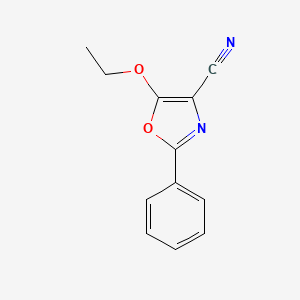![molecular formula C16H18LiO11P B583903 lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate CAS No. 244145-22-0](/img/structure/B583903.png)
lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate is a crucial compound in the biomedical industry. It is widely used for investigating the intricate metabolic and signaling pathways linked to myo-inositol. This compound is known for its fluorescent properties, which facilitate effortless detection and quantification in biochemical research.
Mécanisme D'action
Target of Action
The primary target of 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt is phosphatidylinositol-specific phospholipase C . This enzyme plays a crucial role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), both of which are important secondary messengers in cellular signaling pathways .
Mode of Action
4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt acts as a fluorogenic substrate for phosphatidylinositol-specific phospholipase C . When this compound is cleaved by the enzyme, it releases a fluorescent product that can be easily detected and quantified . This allows for the identification of enzyme activity, particularly that of inositol monophosphatase .
Biochemical Pathways
The compound is involved in the intricate metabolic and signaling pathways linked to myo-inositol . Myo-inositol plays a key role in various biological processes, including cell growth, signal transduction, and lipid synthesis . By acting as a substrate for phosphatidylinositol-specific phospholipase C, 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt contributes to the generation of secondary messengers that regulate these pathways .
Pharmacokinetics
It is known that the compound is acrystalline powder that is soluble in water This suggests that it may have good bioavailability
Result of Action
The action of 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt results in the generation of a fluorescent product that can be used to quantify the activity of phosphatidylinositol-specific phospholipase C . This can provide valuable insights into the regulation of myo-inositol-related pathways and the role of these pathways in various biological processes .
Action Environment
It is known that the compound should be stored at2 to 8°C This suggests that temperature may play a role in maintaining its stability and efficacy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate involves the phosphorylation of myo-inositol with 4-methylumbelliferyl phosphate. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and quality. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product in crystalline form.
Analyse Des Réactions Chimiques
Types of Reactions: lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different inositol phosphates, while substitution reactions can produce various derivatives with modified functional groups .
Applications De Recherche Scientifique
lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorogenic substrate in various chemical assays to detect enzyme activity.
Biology: The compound is employed in studies related to metabolic and signaling pathways involving myo-inositol.
Medicine: It serves as a diagnostic tool for identifying enzyme activity in neurological disorders like bipolar disorder and Alzheimer’s disease.
Industry: The compound is used in the production of high-quality reference materials and proficiency testing standards.
Comparaison Avec Des Composés Similaires
4-Methylumbelliferyl myo-Inositol 1-Phosphate, N-Methyl-Morpholine Salt: This compound is also used as a fluorogenic substrate but has different solubility and stability properties.
myo-Inositol 1-Phosphate: A simpler analog without the fluorescent 4-methylumbelliferyl group, used in basic biochemical studies.
Uniqueness: lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate stands out due to its fluorescent properties, which allow for easy detection and quantification in various assays. This makes it particularly useful in high-throughput screening and diagnostic applications.
Propriétés
Numéro CAS |
244145-22-0 |
|---|---|
Formule moléculaire |
C16H18LiO11P |
Poids moléculaire |
424.2 g/mol |
Nom IUPAC |
lithium;(4-methyl-2-oxochromen-7-yl) [(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C16H19O11P.Li/c1-6-4-10(17)25-9-5-7(2-3-8(6)9)26-28(23,24)27-16-14(21)12(19)11(18)13(20)15(16)22;/h2-5,11-16,18-22H,1H3,(H,23,24);/q;+1/p-1/t11?,12-,13-,14-,15+,16?;/m1./s1 |
Clé InChI |
BQRKNWNJVSTCIP-LMDYQBAKSA-M |
SMILES |
[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O |
SMILES isomérique |
[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3[C@@H]([C@@H](C([C@H]([C@@H]3O)O)O)O)O |
SMILES canonique |
[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O |
Synonymes |
1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl hydrogen phosphate) myo-Inositol Monolithium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)









